(E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate
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Description
(E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.49. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive Activity
This compound has demonstrated pronounced antinociceptive activity. Antinociceptives are substances that reduce pain perception by acting on the nervous system. The synthesized compound showed efficacy in alleviating pain, making it relevant for pain management research .
Quorum Sensing Inhibition
Quorum sensing is a communication mechanism used by bacteria to coordinate behaviors such as biofilm formation and virulence production. Compounds that inhibit quorum sensing pathways have potential applications in controlling bacterial infections. Research exploring the quorum-sensing inhibitory properties of this compound could be valuable .
Functional Polymers
Functional (meth)acrylates play a crucial role in the synthesis of reactive polymers. The compound’s structure contains an acrylate ester group, which can serve as a reactive precursor for polymerization. Investigating its use in functional polymers, such as drug delivery carriers or responsive materials, is an interesting avenue .
Organic/Inorganic Hybrid Materials
The compound’s aromatic structure suggests potential applications in organic/inorganic hybrid materials. By incorporating it into aggregates, researchers could explore its use as a precursor for hybrid materials with tailored properties .
Amide and Dioxolane Derivatives
The synthesis of amide and dioxolane derivatives from this compound opens up possibilities for drug design. Researchers could investigate their biological activities, pharmacokinetics, and potential therapeutic applications .
Chalcone-Based Compounds
Chalcones are versatile molecules with diverse biological activities. The compound’s chalcone moiety could be explored for its antioxidant, anti-inflammatory, or anticancer properties. Further studies may reveal its potential as a lead compound for drug development .
Bioactive Phenols
Considering the presence of phenolic groups, this compound might exhibit antioxidant or other bioactive properties. Exploring its effects on cellular processes, enzymatic inhibition, or radical scavenging could be valuable .
properties
IUPAC Name |
ethyl 5-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-2-29-24(28)22-19-13-17(30-15-21(27)26-25-14-18-9-6-12-32-18)10-11-20(19)31-23(22)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,26,27)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAQVHBYWZGMQK-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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